molecular formula C19H23NO2S B2609354 N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide CAS No. 2309552-13-2

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide

Cat. No.: B2609354
CAS No.: 2309552-13-2
M. Wt: 329.46
InChI Key: QJVFGABGHRFOTK-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methylsulfanyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2,2-diphenylacetic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired amide. The reaction conditions often require the use of coupling agents such as carbodiimides and may be carried out in solvents like dichloromethane or tetrahydrofuran at controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The diphenylacetamide moiety may also play a role in binding to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,4-dimethylbenzamide
  • N-[2-Hydroxy-2-methyl-4-(methylsulfanyl)butyl]-3-(trifluoromethyl)benzamide

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for further research .

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-23-13-12-17(21)14-20-19(22)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17-18,21H,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFGABGHRFOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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